molecular formula C24H39BF4P- B11814663 bis(1-adamantyl)-butylphosphane;tetrafluoroborate

bis(1-adamantyl)-butylphosphane;tetrafluoroborate

Cat. No.: B11814663
M. Wt: 445.3 g/mol
InChI Key: USBHLIYHNUNUIW-UHFFFAOYSA-N
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Description

Bis(1-adamantyl)-butylphosphane;tetrafluoroborate: is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-butylphosphane;tetrafluoroborate typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the reaction of 1-adamantyl bromide with butylphosphane in the presence of a base to form the desired phosphane compound. The tetrafluoroborate salt is then formed by reacting the phosphane with tetrafluoroboric acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The adamantyl groups can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and alkylating agents are commonly used.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, bis(1-adamantyl)-butylphosphane;tetrafluoroborate is used as a ligand in catalysis. Its bulky adamantyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions .

Biology and Medicine:

Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its rigid structure can impart desirable mechanical properties to these materials .

Mechanism of Action

The mechanism of action of bis(1-adamantyl)-butylphosphane;tetrafluoroborate in catalytic reactions involves the coordination of the phosphane group to a metal center. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The adamantyl groups provide steric protection to the metal center, enhancing the selectivity of the reaction .

Comparison with Similar Compounds

    1-Adamantylphosphane: Similar in structure but lacks the butyl group.

    Bis(1-adamantyl)phosphane: Similar but with two adamantyl groups instead of one adamantyl and one butyl group.

Uniqueness: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate is unique due to the combination of the adamantyl and butyl groups, which provide a balance of steric hindrance and flexibility. This makes it particularly useful in catalytic applications where both properties are desirable .

Properties

Molecular Formula

C24H39BF4P-

Molecular Weight

445.3 g/mol

IUPAC Name

bis(1-adamantyl)-butylphosphane;tetrafluoroborate

InChI

InChI=1S/C24H39P.BF4/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2-1(3,4)5/h17-22H,2-16H2,1H3;/q;-1

InChI Key

USBHLIYHNUNUIW-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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